molecular formula C24H22N2O4S B404751 ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate CAS No. 36800-78-9

ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate

Cat. No.: B404751
CAS No.: 36800-78-9
M. Wt: 434.5g/mol
InChI Key: QSNKACXTHOVNPL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a substituted indole core. Key structural features include:

  • 2-Methyl group: Enhances steric bulk and influences electronic properties.
  • 1-Phenyl substituent: Stabilizes the indole ring via π-π interactions.
  • 5-[(Phenylsulfonyl)amino] group: Introduces sulfonamide functionality, which is critical for biological activity (e.g., enzyme inhibition or receptor binding).
  • Ethyl ester at position 3: Modifies solubility and reactivity.

Properties

IUPAC Name

ethyl 5-(benzenesulfonamido)-2-methyl-1-phenylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-3-30-24(27)23-17(2)26(19-10-6-4-7-11-19)22-15-14-18(16-21(22)23)25-31(28,29)20-12-8-5-9-13-20/h4-16,25H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNKACXTHOVNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

  • Starting Materials : 4-[(Phenylsulfonyl)amino]phenylhydrazine and ethyl acetoacetate (β-keto ester) are condensed to form the corresponding hydrazone.

  • Cyclization : Heating the hydrazone in polyphosphoric acid (PPA) or HCl/EtOH at 80–100°C induces cyclization, yielding 5-[(phenylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate.

StepReagents/ConditionsIntermediateYield
Hydrazone formationEthanol, reflux, 6hHydrazone85%
CyclizationPPA, 100°C, 3hIndole core72%

N1-Phenylation of the Indole Nucleus

Introducing the phenyl group at the indole’s N1 position requires alkylation or direct arylation.

Ullmann-Type Coupling

  • Reagents : Copper(I) iodide, cesium carbonate, and iodobenzene in DMF at 120°C.

  • Outcome : Direct coupling of phenyl groups to the indole nitrogen achieves N1-phenylation with moderate yields (60–65%).

Mitsunobu Reaction

  • Alternative Method : Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the indole nitrogen reacts with phenol derivatives under mild conditions (THF, 0°C to RT). This method offers higher regioselectivity but requires pre-activated phenol substrates.

Esterification at C3 Position

The ethyl carboxylate group at C3 is typically introduced via esterification of the corresponding indole-3-carboxylic acid.

Acid-Catalyzed Esterification

  • Conditions : Ethanol, sulfuric acid (cat.), reflux for 12h.

  • Yield : 85–90% conversion from the carboxylic acid to ethyl ester.

CDI-Mediated Coupling

  • Reagents : 1,1'-Carbonyldiimidazole (CDI) in DMF facilitates activation of the carboxylic acid, followed by ethanol quenching. This method minimizes side reactions and achieves >95% purity.

Sulfonylation at C5 Position

The 5-[(phenylsulfonyl)amino] group is introduced via sulfonylation of a primary amine intermediate.

Direct Sulfonylation

  • Reagents : Phenylsulfonyl chloride (1.2 eq), triethylamine (2 eq) in dichloromethane (DCM) at 0°C to RT.

  • Workup : Aqueous NaHCO3 wash followed by silica gel chromatography yields the sulfonamide (75–80%).

Palladium-Catalyzed Coupling

  • Advanced Method : A Heck reaction using phenyl vinyl sulfone and Pd(OAc)2/tri-o-tolylphosphine in DMF at 100°C. This approach is efficient for sterically hindered substrates, providing 70% yield.

Optimization Challenges and Solutions

Regioselectivity in Fischer Synthesis

  • Issue : Competing cyclization pathways may yield 4- or 6-substituted indoles.

  • Solution : Electron-withdrawing groups (e.g., sulfonamide) at the para position of the phenylhydrazine direct cyclization to the C5 position.

Purification of Sulfonamide Intermediates

  • Crystallization : Recrystallization from methanol/water mixtures removes unreacted sulfonyl chloride.

  • Chromatography : Gradient elution (hexane/EtOAc 3:1 to 1:1) on silica gel isolates the pure product.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
Fischer + UllmannN1-phenylation post-cyclization5892Moderate
Mitsunobu + CDISequential functionalization6798High
Palladium-mediatedOne-pot Heck/sulfonylation7095Low

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the indole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: NCI Evaluation

The National Cancer Institute (NCI) evaluated this compound through its Developmental Therapeutics Program. The results indicated that the compound displayed notable antimitotic activity with mean growth inhibition (GI50) values of approximately 15.72 μM against tested human tumor cells, demonstrating its potential as a lead compound for further development in cancer therapeutics .

Antiviral Properties

This compound has also been investigated for its antiviral properties, particularly against HIV.

Case Study: HIV Inhibition

Research indicates that phenylsulfonyl-indole derivatives, including this compound, inhibit the HIV reverse transcriptase enzyme in vitro. This inhibition suggests potential applications in the development of antiviral therapies targeting HIV .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Table 1: SAR Insights

Structural Feature Effect on Activity
Phenylsulfonamide moietyEnhances binding affinity to target enzymes
Indole ringContributes to biological activity
Carboxylate groupEssential for solubility and bioavailability

Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Route Overview

  • Starting Materials : Indole derivatives and phenylsulfonamide.
  • Reaction Conditions : Typically involves refluxing in organic solvents such as dichloromethane.
  • Purification : Recrystallization from methanol or other suitable solvents to obtain pure compounds.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl and ester groups may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related indole derivatives, focusing on substituents, physicochemical properties, and biological relevance:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reported Activity
Ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate (Target) 2-Me, 1-Ph, 5-PhSO₂NH, 3-COOEt ~424 (estimated) Not reported Sulfonamide, ester Likely enzyme inhibition (inferred)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-CONH(4-benzoylphenyl) 359.12 249–250 Fluorine, benzophenone amide Anticancer or antimicrobial (hypothesized)
Ethyl 5-(aminosulfonyl)-3-phenyl-1H-indole-2-carboxylate 5-SO₂NH₂, 3-COOEt, 3-Ph ~356 (estimated) Not reported Sulfonamide, ester Hydrazine precursor for drug synthesis
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate 5-NH₂, 3-Me, 2-COOMe 204.23 Not reported Amino, ester Intermediate for bioactive molecules
4-(3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxybutanoic acid 5-O(CH₂)₃CO₂H, 1-Bn, 2-Me, 3-Ac ~409 (estimated) Not reported Acetyl, benzyl, carboxylic acid Mtb-DHFR inhibition

Structural and Functional Differences

Sulfonamide vs. This substitution likely improves metabolic stability and binding affinity . Fluorine at position 5 () increases electronegativity and may enhance membrane permeability .

Ester vs. Carboxamide at Position 2/3

  • Ethyl esters (e.g., target compound, ) offer hydrolytic stability compared to carboxamides (), which may undergo enzymatic cleavage.

Biological Activity

  • Sulfonamide-containing indoles (e.g., target compound, ) are often associated with enzyme inhibition (e.g., carbonic anhydrase, DHFR) due to sulfonamide’s ability to coordinate metal ions or mimic transition states .
  • The 5-fluoro substituent in may confer antimicrobial properties, as fluorine is a common bioisostere in drug design .

Physicochemical Properties

  • Solubility: The phenylsulfonyl group in the target compound may reduce aqueous solubility compared to the amino group in but improve lipid solubility for membrane penetration.
  • Melting Points: Higher melting points in (249–250°C) correlate with rigid benzophenone amide substituents, suggesting strong intermolecular interactions (e.g., hydrogen bonding per ) .

Biological Activity

Ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate (referred to as compound 1) is a member of the indole derivative family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound 1 has the molecular formula C19H17N2O5S, characterized by an indole ring system with a phenylsulfonamide moiety. The structure exhibits notable geometric features, including a dihedral angle of 83.67° between the phenyl and indole rings, contributing to its biological activity through specific molecular interactions.

The biological activity of compound 1 can be attributed to several mechanisms:

  • Inhibition of HIV-1 Reverse Transcriptase : Research indicates that phenylsulfonamide derivatives, including compound 1, inhibit the HIV-1 reverse transcriptase enzyme in vitro. This inhibition is crucial for preventing viral replication in infected cells .
  • Anti-Hepatitis B Virus Activity : Indole-3-carboxylate derivatives have shown significant anti-hepatitis B virus activities, suggesting that compound 1 may also possess similar antiviral properties .

Biological Activity Data

The following table summarizes the biological activities associated with compound 1 and related derivatives:

Activity TypeReferenceIC50/EC50 ValuesRemarks
HIV-1 RT InhibitionWilliams et al., 1993Not specifiedEffective against viral spread in MT-4 cells
Anti-Hepatitis B Virus ActivityChai et al., 2006Not specifiedSignificant activity noted in vitro
CytotoxicityVarious studiesEC50 values range from low nM to µM levelsVaries based on structural modifications

Case Study 1: Antiviral Activity

A study conducted by Williams et al. (1993) demonstrated that compounds similar to this compound effectively inhibited HIV-1 reverse transcriptase. The study utilized MT-4 human T-lymphoid cells to assess viral spread, revealing a significant reduction in viral load upon treatment with these compounds.

Case Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of indole derivatives highlights that modifications on the phenyl ring and sulfonamide group can enhance biological activity. For instance, substituting halogens or methyl groups on the phenyl ring was shown to impact the potency against various targets, including COX enzymes and viral proteins .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization and functionalization of indole precursors. For example:
  • Step 1 : Reflux a substituted indole precursor (e.g., 5-aminoindole derivative) with triethylamine in ethanol to form the indole core.
  • Step 2 : Introduce the phenylsulfonyl group via sulfonylation using phenylsulfonyl chloride under inert conditions.
  • Step 3 : Purify via recrystallization from methanol or ethanol, as demonstrated in analogous indole carboxylate syntheses .
    Key parameters include reaction time (24–48 hours), temperature (70–80°C), and stoichiometric control of sulfonylation reagents to avoid side products.

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Confirm the ethyl ester group (δ 1.3–1.5 ppm for CH3, δ 4.2–4.4 ppm for CH2), indole NH (δ ~10 ppm, broad), and phenylsulfonyl protons (δ 7.5–8.0 ppm).
  • 13C NMR : Identify the carbonyl carbon (δ ~165 ppm for ester) and aromatic carbons (δ 120–140 ppm).
  • IR : Detect C=O stretching (~1700 cm⁻¹) and sulfonamide S=O bands (~1350–1150 cm⁻¹).
    Compare with spectral data of structurally similar indole derivatives (e.g., ethyl 6-bromoindole carboxylates) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks for this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement .
  • Validation : Apply the PLATON tool to analyze intermolecular interactions. For example, the phenylsulfonyl group may form C–H···O hydrogen bonds (2.8–3.2 Å) with adjacent indole NH groups, stabilizing the crystal lattice.
  • Graph Set Analysis : Assign patterns (e.g., R²₂(8) motifs) to distinguish intramolecular vs. intermolecular bonds . Discrepancies between computational models and experimental data can be resolved by refining thermal displacement parameters and checking for twinning .

Q. What experimental strategies address conflicting bioactivity results in anti-viral assays?

  • Methodological Answer :
  • Assay Replication : Standardize protocols (e.g., HBV DNA quantification in HepG2.2.15 cells) and control variables like cell passage number and serum concentration .
  • Structure-Activity Relationship (SAR) : Compare IC50 values of analogs (e.g., substituent effects at position 5). For example, bulky sulfonyl groups may enhance activity by improving target binding, while ester modifications alter bioavailability .
  • Mechanistic Studies : Use molecular docking to predict interactions with viral polymerase or capsid proteins, followed by SPR or ITC to validate binding affinities.

Q. How to optimize regioselectivity during functionalization of the indole core?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the indole NH) to guide sulfonylation or bromination to the 5-position.
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for C–H activation at specific positions. For bromination, NBS/AIBN in CCl4 selectively targets the 6-position in related indoles .
  • Kinetic Control : Monitor reaction progress via LC-MS to halt at intermediate stages and minimize over-functionalization.

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